Cas no 83402-87-3 (Methyl 2-oxo-4-phenylbutanoate)

Methyl 2-oxo-4-phenylbutanoate is a versatile organic compound characterized by its keto-ester functionality and phenyl substituent. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for the preparation of pharmaceuticals, fragrances, and fine chemicals. Its reactive α-keto ester group enables participation in condensation, reduction, and nucleophilic addition reactions, offering flexibility in synthetic pathways. The phenyl moiety further enhances its utility in aromatic transformations. The compound exhibits good solubility in common organic solvents, facilitating its handling in laboratory and industrial settings. Its stability under standard conditions ensures reliable performance in multi-step syntheses. These properties make it a practical choice for researchers developing complex molecular architectures.
Methyl 2-oxo-4-phenylbutanoate structure
83402-87-3 structure
Product Name:Methyl 2-oxo-4-phenylbutanoate
CAS No:83402-87-3
MF:C11H12O3
MW:192.211183547974
CID:708845
PubChem ID:11805548
Update Time:2025-10-23

Methyl 2-oxo-4-phenylbutanoate Chemical and Physical Properties

Names and Identifiers

    • Benzenebutanoic acid, a-oxo-, methyl ester
    • 2-Oxo-4-phenylbutyric acid methyl ester
    • 2-Oxo-4-phenyl-butyric acid methyl ester
    • methyl 2-oxo-4-phenylbutanoate
    • METHYL 2-OXO-4-PHENYLBUTANOIC ACID
    • 2-Oxo-4-phenyl-buttersaeure-methylester
    • GL-0707
    • methyl 2-oxo-4-phenylbutyrate
    • OR1986
    • Q63392677
    • SCHEMBL991969
    • A1-00832
    • Methyl2-oxo-4-phenylbutanoate
    • PS-4101
    • CS-0315567
    • AKOS005256776
    • MFCD08056218
    • 2-oxo-4-phenylbutyric acid, methyl ester
    • DMZGURNRYOUAGC-UHFFFAOYSA-N
    • 83402-87-3
    • DTXSID40473092
    • Methyl 2-oxo-4-phenylbutanoate
    • Inchi: 1S/C11H12O3/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
    • InChI Key: DMZGURNRYOUAGC-UHFFFAOYSA-N
    • SMILES: O=C(C(=O)OC)CCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 192.07900
  • Monoisotopic Mass: 192.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • Density: 1.115
  • Boiling Point: 299.1°C at 760 mmHg
  • Flash Point: 133.3°C
  • Refractive Index: 1.509
  • PSA: 43.37000
  • LogP: 1.36130

Methyl 2-oxo-4-phenylbutanoate Security Information

  • Hazardous Material Identification: F

Methyl 2-oxo-4-phenylbutanoate Customs Data

  • HS CODE:2918300090
  • Customs Data:

    China Customs Code:

    2918300090

    Overview:

    2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

Methyl 2-oxo-4-phenylbutanoate Pricemore >>

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